molecular formula C20H21N5O3S B2353878 N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921858-06-2

N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

货号: B2353878
CAS 编号: 921858-06-2
分子量: 411.48
InChI 键: XYCZGPYFZHZJKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C18H19N5O2S
  • Molecular Weight : 365.44 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer properties, neuroprotective effects, and potential as an anticonvulsant agent.

Anticancer Activity

Recent research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins. Studies have shown that modifications in the phenyl ring enhance cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and HL-60 (human leukemia) .
CompoundCell LineIC50 (µM)Mechanism
N-(4-methoxyphenyl)-2-(thioacetamide)A5495.0Apoptosis induction
N-(4-methoxyphenyl)-2-(thioacetamide)HL-603.5Caspase activation

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegeneration. It has shown promise in reducing oxidative stress and inflammation in neuronal cells.

  • Case Study : In a picrotoxin-induced convulsion model, the compound demonstrated anticonvulsant properties with a significant reduction in seizure duration .

Detailed Research Findings

  • In Vitro Studies : The compound was tested against various cancer cell lines with results indicating a dose-dependent inhibition of cell growth.
    • Study Results :
      • A549 cells showed an IC50 value of 5.0 µM.
      • HL-60 cells exhibited an IC50 value of 3.5 µM.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of the compound.
    • Findings : Administration resulted in a significant reduction in tumor size without notable toxicity to normal tissues.
  • Structure-Activity Relationship (SAR) : Modifications on the methoxy groups and imidazole structure were found to enhance biological activity significantly.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazo-triazole core via cyclization of precursors (e.g., thiosemicarbazides or hydrazine derivatives) under reflux conditions .
  • Step 2: Thioether linkage formation using coupling agents like EDCI or HOBt in anhydrous DMF .
  • Step 3: Acetamide functionalization via nucleophilic substitution, requiring bases such as triethylamine to deprotonate intermediates . Reaction monitoring is critical; use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxyphenyl protons (δ 3.7–3.9 ppm) and imidazo-triazole ring protons (δ 6.8–8.2 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns matching the expected structure .
  • FT-IR: Identify thioether (C-S, ~600 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) functional groups .

Q. What are the preliminary biological screening assays recommended for this compound?

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low intermediate purity?

  • Solvent Optimization: Replace DMF with DMSO for better solubility of polar intermediates .
  • Catalyst Screening: Test Pd/C or CuI for Suzuki-Miyaura coupling to enhance imidazo-triazole ring formation .
  • Purification: Use flash chromatography (gradient elution) or recrystallization (ethanol/water) for challenging intermediates .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Structural Confirmation: Re-analyze compound purity via HPLC and compare with published spectra to rule out degradation .
  • SAR Studies: Synthesize analogs (e.g., replacing methoxyphenyl with chlorophenyl) to isolate activity contributors .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations: Model transition states for thioether bond formation to identify optimal reaction conditions (e.g., solvent polarity, temperature) .
  • Molecular Dynamics: Simulate binding affinities to biological targets (e.g., kinases) using docking software (AutoDock Vina) to prioritize in vitro assays .

Q. What methodologies elucidate the mechanism of action in vitro?

  • Enzyme Inhibition Assays: Measure inhibition of COX-2 or topoisomerase II using fluorogenic substrates (e.g., FITC-labeled DNA) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ATP) to assess interactions with kinase domains .

Q. How can solubility and bioavailability be improved for pharmacological testing?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the methoxyphenyl moiety for enhanced aqueous solubility .
  • Formulation: Use cyclodextrin complexes or lipid nanoparticles to improve oral absorption .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting cytotoxicity results between academic and industrial studies?

  • Meta-Analysis: Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .
  • Batch Variability Testing: Synthesize multiple batches under controlled conditions to assess reproducibility .

Q. What statistical approaches validate structure-activity relationships (SAR) for this compound?

  • Multivariate Regression: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Cluster Analysis: Group analogs by functional groups to identify activity trends .

属性

IUPAC Name

N-(4-methoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-27-16-7-3-14(4-8-16)21-18(26)13-29-20-23-22-19-24(11-12-25(19)20)15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCZGPYFZHZJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。